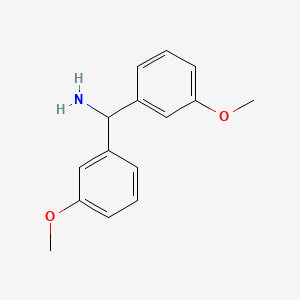

Bis(3-methoxyphenyl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The research landscape for methoxyphenyl compounds is vast, encompassing the synthesis of novel compounds, structural analysis, exploration of chemical reactions, and detailed examination of their physical and chemical properties. These compounds are pivotal in various fields due to their unique characteristics and potential applications.

Synthesis Analysis

Synthesis strategies for methoxyphenyl compounds often involve regiospecific cyclocondensation, Ullmann coupling, and reactions with bifunctional heteronucleophiles, leading to a variety of heterocyclic compounds with potential application in material science and pharmaceuticals. For instance, the use of Lawesson's Reagent in synthesizing organophosphorus compounds demonstrates the versatility of methoxyphenyl derivatives in chemical synthesis (Shabana, Osman, & Atrees, 1994).

Molecular Structure Analysis

The molecular structure of methoxyphenyl compounds is characterized using techniques like X-ray crystallography, NMR, and mass spectroscopy, revealing intricate details about their conformation and bonding. For example, the structural characterization of Cr(III) and Fe(II) complexes with methoxybenzylidene ligands confirmed their proposed structures, showcasing the complex's coordination geometry (Amer et al., 2020).

Chemical Reactions and Properties

Methoxyphenyl compounds participate in a wide range of chemical reactions, exhibiting selectivity and reactivity towards specific functional groups. Their ability to undergo facile oxidation and reduction highlights their utility in synthetic chemistry and materials science. The redox properties of bis(methoxyphenyl) compounds, such as those studied by Sasaki et al. (2002), illustrate the electronic interactions and potential applications in designing redox-active materials (Sasaki, Aoki, & Yoshifuji, 2002).

Applications De Recherche Scientifique

-

Chemical Synthesis

- Summary of Application : Bis(3-methoxyphenyl)methanamine is a chemical compound used in the field of chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .

- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .

-

Pharmaceutical Research

- Summary of Application : Compounds similar to Bis(3-methoxyphenyl)methanamine, such as Bis(indolyl)methanes (BIMs), have been synthesized and evaluated for their biological activity .

- Methods of Application : The synthesis of BIMs was carried out by an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones using taurine and water as a green catalyst and solvent, respectively, under sonication conditions .

- Results or Outcomes : The synthesized BIM derivatives showed potential ability to bind antineoplastic drug target and spindle motor protein kinesin Eg5 .

- Biological Potential of Indole Derivatives

- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application : The methods of application or experimental procedures for these compounds are not detailed in the available resources .

- Results or Outcomes : From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

- Chemical Synthesis

- Summary of Application : Bis(3-methoxyphenyl)methanamine is a chemical compound used in the field of chemical synthesis .

- Methods of Application : The specific methods of application or experimental procedures for this compound are not detailed in the available resources .

- Results or Outcomes : The outcomes of using this compound in chemical synthesis are not specified in the available resources .

Safety And Hazards

“Bis(3-methoxyphenyl)methanamine” is classified as dangerous with hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid release to the environment, collect spillage, and dispose of contents/container to an approved waste disposal plant .

Propriétés

IUPAC Name |

bis(3-methoxyphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-17-13-7-3-5-11(9-13)15(16)12-6-4-8-14(10-12)18-2/h3-10,15H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHVIVWGJFJLQLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30734023 |

Source

|

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(3-methoxyphenyl)methanamine | |

CAS RN |

14692-29-6 |

Source

|

| Record name | 1,1-Bis(3-methoxyphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30734023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,6-O-Benzylidene-2-{[(benzyloxy)carbonyl]amino}-2-deoxyhexose](/img/structure/B1143532.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(2-hydroxy-5-nitrophenyl)azo]-](/img/structure/B1143534.png)